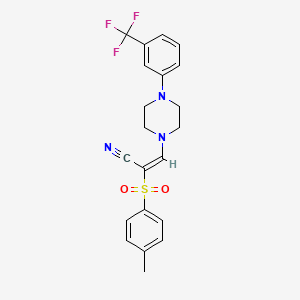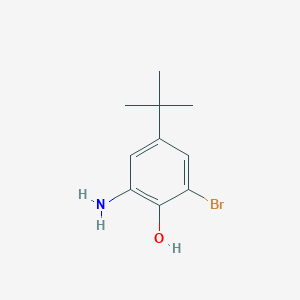
2-Amino-6-bromo-4-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-bromo-4-tert-butylphenol is a chemical compound with the molecular formula C10H15NO. It appears as a white to brown crystalline powder . It is soluble in ethanol, ether, and chloroform, but it is difficult to dissolve in benzene and almost insoluble in cold water .
Physical And Chemical Properties Analysis
2-Amino-6-bromo-4-tert-butylphenol has a melting point of 160-163 °C (lit.), a boiling point of 293.09°C (rough estimate), and a density of 1.0203 (rough estimate). Its refractive index is estimated to be 1.5290 .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Catalysis
Studies have shown that derivatives of 2-Amino-6-bromo-4-tert-butylphenol are crucial in synthesizing metal complexes with potential catalytic, magnetic, and electronic properties. For instance, compounds like 2-amino-4,6-di-tert-butylphenol have been used to create copper complexes exhibiting strong ferromagnetic exchange due to the unique magnetic orbitals of metal and ligand, which couple ferromagnetically, offering insights into molecular spin states (Speier, Csihony, Whalen, & Pierpont, 1996). Similarly, coordination chemistry involving these compounds with transition metals like vanadium, chromium, and iron has been explored, revealing the non-innocent behavior of aminophenolato ligands and their capacity for oxidation to iminobenzosemiquinonato forms, which has implications for the development of new materials with specific electronic structures (Chun, Verani, Chaudhuri, Bothe, Bill, Weyhermüller, & Wieghardt, 2001).
Antimicrobial and Catalytic Activities
The antimicrobial and catalytic activities of complexes formed with 2-Amino-6-bromo-4-tert-butylphenol derivatives have been a subject of research, highlighting their potential in medical and industrial applications. For example, manganese(IV)-radical complexes synthesized using o-aminophenol ligands have demonstrated catalytic activity mimicking the enzyme catechol oxidase, which is vital for oxidative C-C coupling reactions (Mukherjee, Weyhermüller, Bothe, Wieghardt, & Chaudhuri, 2004). This finding suggests the potential use of such complexes in synthetic chemistry and biotechnology.
Molecular Electronics and Magnetism
The molecular and electronic structures of complexes involving 2-Amino-6-bromo-4-tert-butylphenol derivatives have been explored, with studies focusing on their potential applications in molecular electronics and as materials with unique magnetic properties. The synthesis of molybdenum(VI) complexes, for instance, highlights the competition between metal-ligand and metal-amidophenoxide π bonding, which could be leveraged in designing molecular devices and materials with specific electronic functionalities (Kopec, Shekar, & Brown, 2012).
Synthesis and Application of Dendrimers
The synthesis and characterization of dendrimers utilizing 2-Amino-6-bromo-4-tert-butylphenol derivatives have also been reported, with research indicating their potential in creating "willowlike" thermotropic dendrimers. These dendrimers could have applications in material science, particularly in the development of new types of liquid crystals and materials with specific thermal properties (Percec, Chu, & Kawasumi, 1994).
Safety and Hazards
2-Amino-6-bromo-4-tert-butylphenol is labeled as harmful (Xn) and has hazard codes of 20/21/22-36/37/38, indicating that it can cause irritation to the eyes, skin, and respiratory system. Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment should be used, and the area should be well ventilated .
Wirkmechanismus
Target of Action
It’s known that the compound can be used to prepare biologically important 2-(pyridyl)benzoxazole derivatives .
Mode of Action
The compound’s mode of action involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo SN1 or SN2 reactions at the benzylic position . The choice between SN1 and SN2 depends on the degree of substitution at the benzylic position .
Biochemical Pathways
The compound is used in the synthesis of 2-(pyridyl)benzoxazole derivatives , which suggests it may influence the biochemical pathways these derivatives act upon.
Result of Action
The compound’s use in synthesizing biologically important 2-(pyridyl)benzoxazole derivatives suggests it may have significant molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-6-bromo-4-tert-butylphenol. For instance, the compound’s reactions at the benzylic position can be influenced by factors such as temperature and the presence of other reactive species . .
Eigenschaften
IUPAC Name |
2-amino-6-bromo-4-tert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRPBRKYAQLZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromo-4-tert-butylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

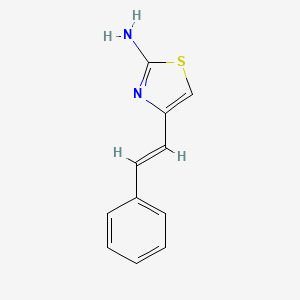
![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)
![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2995424.png)

![4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2995426.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2995428.png)
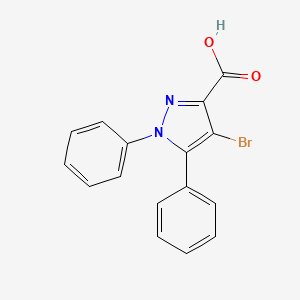
![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)
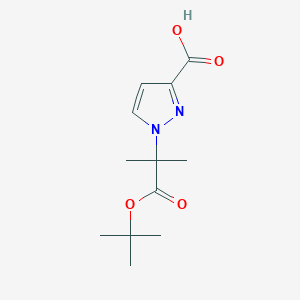
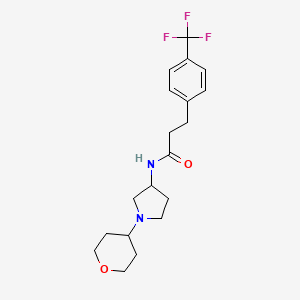
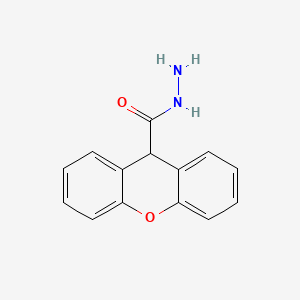
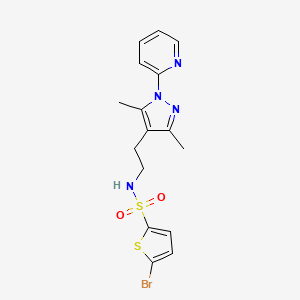
![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)
